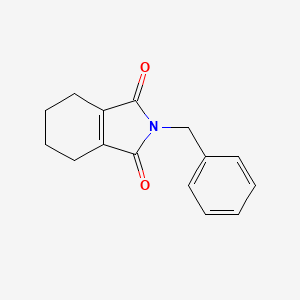
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-4-penten-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,3-Dimethylbicyclo(221)hept-2-yl)-4-penten-1-ol is a complex organic compound characterized by a bicyclic structure with a dimethyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-4-penten-1-ol typically involves the reaction of a bicyclic precursor with appropriate reagents under controlled conditions. One common method involves the use of a Grignard reagent to introduce the penten-1-ol moiety to the bicyclic structure. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-4-penten-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the penten-1-ol moiety can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-4-penten-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-4-penten-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)ethanone
- 4-[(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methyl]-2-methylcyclohexanone
Uniqueness
5-(3,3-Dimethylbicyclo(221)hept-2-yl)-4-penten-1-ol is unique due to its specific structural features, including the combination of a bicyclic core with a penten-1-ol moiety
Properties
CAS No. |
93892-55-8 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
(E)-5-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)pent-4-en-1-ol |
InChI |
InChI=1S/C14H24O/c1-14(2)12-8-7-11(10-12)13(14)6-4-3-5-9-15/h4,6,11-13,15H,3,5,7-10H2,1-2H3/b6-4+ |
InChI Key |
SXNZUJXNSWYPAS-GQCTYLIASA-N |
Isomeric SMILES |
CC1(C2CCC(C2)C1/C=C/CCCO)C |
Canonical SMILES |
CC1(C2CCC(C2)C1C=CCCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[4.5]decane-1,4-dione](/img/structure/B12680722.png)

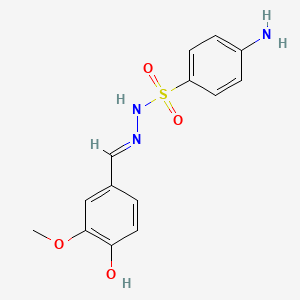
![2-(Chloromethyl)-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine](/img/structure/B12680746.png)

![5-Amino-2-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL)azo]benzoic acid](/img/structure/B12680755.png)


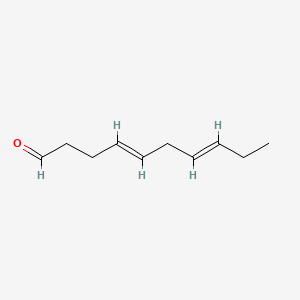
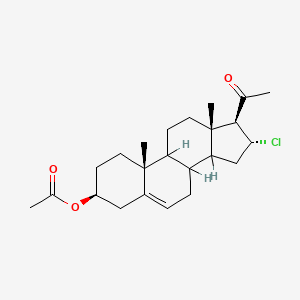
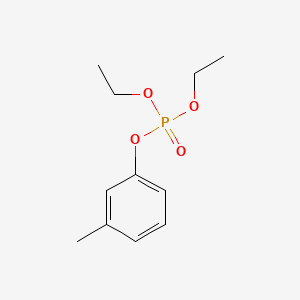
![4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate](/img/structure/B12680803.png)

